2-Furannonanoic acid, 5-pentyl-
Overview
Description
10,13-epoxy-10,12-Octadecadienoic Acid is a furan fatty acid produced by the oxidation of 10(E),12(Z)-conjugated linoleic acid . This compound has a molecular formula of C18H30O3 and a molecular weight of 294.43 g/mol . It is known for its role in lipid biochemistry and has been studied for its cytotoxic effects on certain cell lines .
Mechanism of Action
Target of Action
The primary target of 9-(5-Pentylfuran-2-yl)nonanoic acid is the fatty acid metabolic pathway . This compound is an acyl-CoA or acyl-coenzyme A, more specifically, it is a 9-(5-pentylfuran-2-yl)nonanoic acid thioester of coenzyme A .
Mode of Action
9-(5-Pentylfuran-2-yl)nonanoic acid interacts with its targets by facilitating the transfer of fatty acids from the cytoplasm to mitochondria . This process is essential for the production of fatty acids in cells, which are crucial for cell membrane structure .
Biochemical Pathways
The compound affects the fatty acid metabolic pathway, leading to the production of acetyl-CoA through beta oxidation . Acetyl-CoA can then enter the citric acid cycle, eventually forming several equivalents of ATP . In this way, fats are converted to ATP, or biochemical energy .
Pharmacokinetics
The transport of 9-(5-Pentylfuran-2-yl)nonanoic acid into the mitochondria requires carnitine palmitoyltransferase 1 (CPT1), which converts 9-(5-Pentylfuran-2-yl)nonanoic acid into 9-(5-Pentylfuran-2-yl)nonanoylcarnitine, which gets transported into the mitochondrial matrix . This process impacts the bioavailability of the compound.
Result of Action
The molecular and cellular effects of 9-(5-Pentylfuran-2-yl)nonanoic acid’s action include the production of fatty acids in cells, which are essential for cell membrane structure . Additionally, the compound facilitates the conversion of fats to ATP, providing biochemical energy .
Action Environment
It is known that the compound is found in certain genotypes of hevea brasiliensis latex, suggesting that the plant’s growth conditions could potentially influence the compound’s production and action .
Biochemical Analysis
Biochemical Properties
9-(5-Pentylfuran-2-yl)nonanoic acid is an acyl-CoA or acyl-coenzyme A, more specifically, it is a thioester of coenzyme A . It is an acyl-CoA with an 18 fatty acid group as the acyl moiety attached to coenzyme A . The general role of acyl-CoA’s is to assist in transferring fatty acids from the cytoplasm to mitochondria . This process facilitates the production of fatty acids in cells, which are essential in cell membrane structure .
Cellular Effects
They are valuable minor fatty acids that can have significant effects on cellular processes due to their excellent radical scavenging properties .
Molecular Mechanism
The molecular mechanism of 9-(5-Pentylfuran-2-yl)nonanoic acid involves its role as an acyl-CoA. Acyl-CoA’s are susceptible to beta oxidation, forming, ultimately, acetyl-CoA . Acetyl-CoA can enter the citric acid cycle, eventually forming several equivalents of ATP . In this way, fats are converted to ATP – or biochemical energy .
Temporal Effects in Laboratory Settings
It is known that furan fatty acids can be enriched to a level suited for structure determination by NMR .
Metabolic Pathways
9-(5-Pentylfuran-2-yl)nonanoic acid is involved in the metabolic pathway of acyl-CoA’s. The general role of acyl-CoA’s is to assist in transferring fatty acids from the cytoplasm to mitochondria . This process facilitates the production of fatty acids in cells .
Transport and Distribution
It is known that acyl-CoA’s assist in transferring fatty acids from the cytoplasm to mitochondria .
Subcellular Localization
As an acyl-CoA, it is likely to be found in the mitochondria where it participates in the citric acid cycle .
Preparation Methods
Synthetic Routes and Reaction Conditions: 10,13-epoxy-10,12-Octadecadienoic Acid can be synthesized through the oxidation of 10(E),12(Z)-conjugated linoleic acid . The reaction typically involves the use of oxidizing agents under controlled conditions to ensure the formation of the epoxy group at the 10th and 13th positions of the octadecadienoic acid chain .
Industrial Production Methods: Industrial production methods for 10,13-epoxy-10,12-Octadecadienoic Acid are not extensively documented. the synthesis generally follows similar principles as laboratory methods, with a focus on scalability and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions: 10,13-epoxy-10,12-Octadecadienoic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form different derivatives.
Reduction: Reduction reactions can break the epoxy ring, leading to the formation of different products.
Substitution: The epoxy group can participate in substitution reactions with nucleophiles.
Common Reagents and Conditions:
Oxidizing Agents: Used for the initial synthesis and further oxidation reactions.
Reducing Agents: Employed in reduction reactions to break the epoxy ring.
Nucleophiles: Utilized in substitution reactions involving the epoxy group.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of various oxidized derivatives, while reduction can produce compounds with broken epoxy rings .
Scientific Research Applications
10,13-epoxy-10,12-Octadecadienoic Acid has several scientific research applications, including:
Comparison with Similar Compounds
10,13-epoxy-11-methyl-octadecadienoic acid: Another furan fatty acid with similar structural features.
9-oxo-10(E),12(E)-Octadecadienoic Acid: A related compound known for its cytotoxic effects.
Uniqueness: 10,13-epoxy-10,12-Octadecadienoic Acid is unique due to its specific epoxy group positioning and its distinct biological effects, such as upregulating lipid droplet formation genes and exhibiting cytotoxicity at specific concentrations .
Biological Activity
Introduction
2-Furannonanoic acid, 5-pentyl- (CAS No. 4179-43-5), is a member of the furan fatty acids, characterized by a furan ring and a long hydrocarbon chain. This compound has garnered interest due to its potential biological activities, including antioxidant properties and effects on lipid metabolism. This article reviews the current research on the biological activity of 2-furannonanoic acid, focusing on its biochemical properties, mechanisms of action, and implications for health.
Chemical Structure and Properties
The structure of 2-furannonanoic acid includes:
- A furan ring : A five-membered aromatic ring containing oxygen.
- A pentyl chain : Contributes to its hydrophobic properties.
Table 1: Structural Features of 2-Furannonanoic Acid
Feature | Description |
---|---|
Molecular Formula | CHO |
Furan Ring | Present |
Hydrocarbon Chain | Pentyl (5 carbon atoms) |
Antioxidant Properties
Research indicates that furan fatty acids, including 2-furannonanoic acid, exhibit significant antioxidant activity. This property is crucial for protecting polyunsaturated fatty acids from oxidation, which is particularly relevant in fish where these compounds stabilize omega-3 fatty acids known for their health benefits .
Lipid Metabolism
Studies have shown that 2-furannonanoic acid can influence lipid metabolism in various organisms. Its role in lipid metabolism suggests potential implications for human health, particularly concerning dietary fats and cardiovascular health.
Anti-inflammatory Effects
Furan fatty acids may also exhibit anti-inflammatory properties. For instance, interactions with metabolic pathways related to inflammation have been observed in animal studies. One study demonstrated that administration of Lactobacillus pentosus reduced levels of inflammatory metabolites, including those derived from 2-furannonanoic acid, suggesting a role in modulating inflammatory responses .
The biological activity of 2-furannonanoic acid can be attributed to its ability to interact with various biochemical pathways. Key mechanisms include:
- Enzyme Inhibition : The compound may inhibit enzymes involved in lipid metabolism and inflammation.
- Cellular Interactions : It has been shown to affect cellular processes by modulating oxidative stress responses.
Table 2: Summary of Mechanisms
Mechanism | Description |
---|---|
Enzyme Inhibition | Inhibits enzymes linked to lipid metabolism |
Cellular Interactions | Modulates oxidative stress responses |
Study on Colitis
A study investigated the effects of Lactobacillus pentosus on mice with dextran sulfate sodium (DSS)-induced colitis. The results indicated that treatment with Lactobacillus pentosus significantly reduced levels of harmful metabolites such as 3,4-dimethyl-5-pentyl-2-furannonanoic acid, demonstrating its potential role in managing inflammatory bowel conditions .
Effects on Brain Cells
Another study explored the neuroprotective effects of furan fatty acids, including 2-furannonanoic acid. It was found that these compounds could rescue brain cells from oxidative stress-induced cell death, highlighting their potential therapeutic applications in neurodegenerative diseases .
Future Directions
Research on 2-furannonanoic acid is still developing, with several promising avenues for future studies:
- Clinical Trials : Investigating its effects on human health directly.
- Mechanistic Studies : Further elucidating the pathways through which it exerts its biological effects.
- Applications in Food Science : Exploring its use as a natural preservative due to antioxidant properties.
Properties
IUPAC Name |
9-(5-pentylfuran-2-yl)nonanoic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30O3/c1-2-3-8-11-16-14-15-17(21-16)12-9-6-4-5-7-10-13-18(19)20/h14-15H,2-13H2,1H3,(H,19,20) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJTONYHCPUUWFX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=CC=C(O1)CCCCCCCCC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40705941 | |
Record name | 9-(5-Pentylfuran-2-yl)nonanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40705941 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4179-43-5 | |
Record name | 9-(5-Pentylfuran-2-yl)nonanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40705941 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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